molecular formula C8H6FNO4 B1446862 5-Fluoro-2-methoxy-4-nitrobenzaldehyde CAS No. 678969-88-5

5-Fluoro-2-methoxy-4-nitrobenzaldehyde

Cat. No. B1446862
Key on ui cas rn: 678969-88-5
M. Wt: 199.14 g/mol
InChI Key: LGLPADRUFKEHBY-UHFFFAOYSA-N
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Patent
US08044213B2

Procedure details

To a suspension of 0.524 g (3.80 mmole) of potassium carbonate, 0.5 mL of iodomethane and 8 mL of dimethylformamide was added, dropwise, a solution of 0.141 g (0.76 mmole) of 5-fluoro-2-hydroxy-4-nitro-benzaldehyde (IV.46b) in 1 mL of dimethylformamide. The resulting dark red solution was stirred at room temperature for 3 hours. The mixture was poured into 50 mL of water and extracted three times with 25 mL of ethyl acetate. The combined organic layers were washed three times with 25 mL of water, once with 25 mL of brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give 0.143 g of 5-fluoro-2-methoxy-4-nitro-benzaldehyde (IV.46c) as a yellow solid.
Quantity
0.524 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
5-fluoro-2-hydroxy-4-nitro-benzaldehyde
Quantity
0.141 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[K+].[K+].IC.[F:9][C:10]1[C:11]([N+:19]([O-:21])=[O:20])=[CH:12][C:13](O)=[C:14]([CH:17]=1)[CH:15]=[O:16].O>CN(C)C=O>[F:9][C:10]1[C:11]([N+:19]([O-:21])=[O:20])=[CH:12][C:13]([O:4][CH3:1])=[C:14]([CH:17]=1)[CH:15]=[O:16] |f:0.1.2|

Inputs

Step One
Name
Quantity
0.524 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.5 mL
Type
reactant
Smiles
IC
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
5-fluoro-2-hydroxy-4-nitro-benzaldehyde
Quantity
0.141 g
Type
reactant
Smiles
FC=1C(=CC(=C(C=O)C1)O)[N+](=O)[O-]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting dark red solution was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 25 mL of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed three times with 25 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with 25 mL of brine, dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C(=CC(=C(C=O)C1)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.143 g
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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